Product packaging for 2-Phenyl-4-(trifluoromethyl)quinoline(Cat. No.:CAS No. 64196-43-6)

2-Phenyl-4-(trifluoromethyl)quinoline

Cat. No.: B3042502
CAS No.: 64196-43-6
M. Wt: 273.25 g/mol
InChI Key: VQIABGRPTYQIDI-UHFFFAOYSA-N
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Description

2-Phenyl-4-(trifluoromethyl)quinoline (CAS 64196-43-6) is an organic compound with the molecular formula C16H10F3N and a molecular weight of 273.26 g/mol . This high-purity (98%) compound serves as a valuable chemical intermediate and scaffold in medicinal chemistry and drug discovery research . The quinoline core, particularly the 2-phenyl-4-carboxylic acid derivative, has been identified as a key structural motif in the design and synthesis of novel histone deacetylase (HDAC) inhibitors . HDACs are a group of enzymes that play a critical role in epigenetic regulation, and their inhibition is a promising strategy for cancer therapy . Researchers can utilize this compound to explore its integration into pharmacophores, where it can function as a cap moiety designed to bind the hydrophobic region at the opening of the HDAC active site . The trifluoromethyl group is a common bioisostere that can enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use. This compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10F3N B3042502 2-Phenyl-4-(trifluoromethyl)quinoline CAS No. 64196-43-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-4-(trifluoromethyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N/c17-16(18,19)13-10-15(11-6-2-1-3-7-11)20-14-9-5-4-8-12(13)14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIABGRPTYQIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Phenyl 4 Trifluoromethyl Quinoline and Its Derivatives

Direct Synthesis Strategies of the Core 2-Phenyl-4-(trifluoromethyl)quinoline Structure

Direct synthesis strategies aim to construct the quinoline (B57606) ring system in a single key step, often through the formation of carbon-carbon and carbon-nitrogen bonds in a concerted or sequential manner. These methods are advantageous for their efficiency and atom economy.

Intramolecular Cyclization Reactions for Quinoline Ring Formation

Intramolecular cyclization is a powerful tool for the synthesis of heterocyclic compounds, including quinolines. These reactions typically involve the formation of the quinoline ring from a pre-functionalized acyclic precursor.

The cyclocondensation of enaminoketones is a well-established method for the synthesis of quinoline derivatives. In this approach, a β-enaminoketone containing an appropriately positioned amino group on an aromatic ring undergoes an intramolecular cyclization, followed by dehydration, to form the quinoline ring.

One notable example involves the reaction of N,N'-bis(oxotrifluoroalkenyl)-1,3-phenylenediamines in a strongly acidic medium like polyphosphoric acid (PPA) at elevated temperatures. This reaction can simultaneously produce 2-alkyl(aryl/heteroaryl)-4-trifluoromethyl-7-aminoquinolines in yields ranging from 20-73%. scielo.br The regioselectivity of the cyclization is a key aspect of this transformation.

Another route involves the thermal cyclization of 4-anilino-1,1,1-trifluoro-3-buten-2-ones in the presence of phosphoryl chloride, which yields 2-(trifluoromethyl)quinolines. scielo.br This method provides an alternative to the expected 4-trifluoromethyl isomers.

Starting MaterialReagents and ConditionsProductYield (%)
N,N'-bis(4-phenyl-4-oxotrifluoro-but-1-en-2-yl)-1,3-phenylenediaminePPA, 165 °C2-Phenyl-4-(trifluoromethyl)-7-aminoquinolineNot specified
4-Anilino-1,1,1-trifluoro-3-buten-2-onePOCl₃, heat2-(Trifluoromethyl)quinoline~50% (average)

The use of readily available trifluoromethyl-substituted precursors is a common strategy for the synthesis of trifluoromethylated quinolines. The Friedländer annulation, a classic method for quinoline synthesis, can be effectively applied here. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.

Specifically, 4-trifluoromethyl-substituted quinolines can be synthesized from substituted 2-trifluoroacetyl anilines and various carbonyl compounds. researchgate.net This reaction can be catalyzed by proline potassium salt under mild conditions, offering good to excellent yields. researchgate.net The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reaction.

2-Trifluoroacetyl Aniline DerivativeCarbonyl CompoundCatalyst/ConditionsProductYield (%)
2-Trifluoroacetyl anilineAcetophenone (B1666503)Proline potassium salt, mild conditionsThis compoundGood to Excellent
Substituted 2-trifluoroacetyl anilinesVarious ketones/aldehydesProline potassium salt, mild conditionsSubstituted 4-(trifluoromethyl)quinolinesGood to Excellent

Metal-Catalyzed Annulation and Cyclization Reactions

Metal-catalyzed reactions have emerged as powerful and versatile tools for the synthesis of complex organic molecules, including quinolines. These methods often proceed under milder reaction conditions and with higher efficiency and selectivity compared to traditional methods.

Copper catalysis has been extensively utilized in the synthesis of nitrogen-containing heterocycles. An efficient copper-catalyzed annulation reaction of ketone oxime acetates with ortho-trifluoroacetyl anilines provides access to a variety of 4-trifluoromethyl quinolines. This redox-neutral process is characterized by its broad substrate scope and high yields, typically ranging from 58-99%. The reaction is generally carried out using a copper(I) salt, such as copper(I) iodide, in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures.

This methodology is tolerant of a wide range of functional groups on both the ketone oxime acetate (B1210297) and the ortho-trifluoroacetyl aniline, allowing for the synthesis of a diverse library of 2,3-disubstituted-4-(trifluoromethyl)quinolines.

Ketone Oxime Acetateortho-Trifluoroacetyl AnilineCatalyst/Solvent/TempProductYield (%)
Acetophenone oxime acetate2-Trifluoroacetyl anilineCuI/DMF/100 °CThis compoundHigh
Various substituted acetophenone oxime acetatesVarious substituted 2-trifluoroacetyl anilinesCuI/DMF/100 °CVarious 2,3-disubstituted-4-(trifluoromethyl)quinolines58-99

Nickel catalysis offers a unique approach to the synthesis of trifluoromethyl-substituted quinolines through a novel insertion and desulfidation strategy. This method involves the nickel-catalyzed insertion of an alkyne into the carbon-sulfur bond of a 2-trifluoromethyl-1,3-benzothiazole. thieme.de This step is followed by a thermal desulfidation to yield the corresponding 2-(trifluoromethyl)quinoline. thieme.de

The reaction proceeds via the formation of a seven-membered benzothiazepine (B8601423) intermediate, which upon heating, eliminates a sulfur atom to form the quinoline ring. This process can be considered a formal substitution of the sulfur atom in the benzothiazole (B30560) with the two carbon atoms of the alkyne. The reaction is catalyzed by a nickel(0) complex and is sensitive to the steric and electronic properties of the alkyne substrate.

2-Trifluoromethyl-1,3-benzothiazole DerivativeAlkyneCatalyst/ConditionsProductYield (%)
2-Trifluoromethyl-1,3-benzothiazoleDiphenylacetyleneNi(0) catalyst, heat2,3-Diphenyl-4-(trifluoromethyl)quinolineNot specified
Substituted 2-trifluoromethyl-1,3-benzothiazolesVarious internal alkynesNi(0) catalyst, heatVarious substituted 2-(trifluoromethyl)quinolinesModerate to High
Zinc-Catalyzed [4+2] Annulation Approaches

While classical methods for quinoline synthesis, such as the Combes, Doebner-von Miller, and Friedländer reactions, are well-established, modern synthetic chemistry has seen a rise in the use of metal catalysts to improve efficiency, regioselectivity, and substrate scope. Among these, zinc-catalyzed methods have emerged as a valuable tool.

A notable zinc-promoted approach for the synthesis of 4-(trifluoromethyl)quinolines involves a one-pot alkynylation-cyclization of o-trifluoroacetyl anilines. This method, while not a formal [4+2] annulation, represents a significant zinc-mediated strategy to access the 4-(trifluoromethyl)quinoline (B1586426) core. In a key study, the reaction of 2-trifluoroacetyl-4-chloroaniline with phenylacetylene (B144264) in the presence of a zinc(II) salt and triethylamine (B128534) initially yields the corresponding trifluoromethyl propargylic alcohol. Subsequent heating of this intermediate, promoted by zinc(II) triflate, facilitates a cyclization to afford the this compound derivative. nih.gov Inexpensive zinc chloride was also found to effectively catalyze this transformation. nih.gov

This tandem reaction highlights the utility of zinc catalysts in mediating both the initial carbon-carbon bond formation and the subsequent intramolecular cyclization to construct the quinoline ring system.

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound scaffold is crucial for the development of new compounds with tailored properties. Cross-coupling reactions, targeted functional group transformations, and multicomponent reactions are primary strategies for introducing molecular diversity.

Cross-Coupling Reactions for Aryl and Alkynyl Substitutions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the synthesis of substituted this compound derivatives.

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been utilized to introduce alkynyl substituents onto the this compound core. A study detailed the synthesis of a series of 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl)quinolines. researchgate.net This was achieved through the Sonogashira coupling of 6-bromo-2-aryl-4-(trifluoromethyl)quinoline precursors with phenylacetylene. The reaction was catalyzed by a palladium(II) acetate and triphenylphosphine (B44618) system in the presence of a copper(I) co-catalyst and an amine base. researchgate.net This methodology provides a direct route to alkynyl-functionalized derivatives, which can serve as versatile intermediates for further transformations.

Below is a table summarizing the Sonogashira coupling of various 6-bromo-2-aryl-4-(trifluoromethyl)quinolines with phenylacetylene.

EntryAryl Group (at position 2)Yield (%)
14-(phenylethynyl)phenyl42
2Phenyl88
34-Methylphenyl75
44-Fluorophenyl68

Data sourced from a study on the synthesis of novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction has been successfully employed for the synthesis of amino-substituted this compound derivatives. In one report, two new series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines were synthesized via the Buchwald-Hartwig amination. rsc.org The starting materials were 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines, which were coupled with morpholine (B109124) and pyrrolidine (B122466). The reactions proceeded in good yields, demonstrating the efficiency of this method for introducing heterocyclic amines at the 6-position of the quinoline ring. rsc.org

The following table presents the yields for the Buchwald-Hartwig amination of various 2-aryl-6-bromo-4-(trifluoromethyl)quinolines with morpholine.

EntryAryl Group (at position 2)Yield (%)
1Phenyl85
24-Methylphenyl88
34-Methoxyphenyl82
44-Fluorophenyl80
52-Thienyl75

Data sourced from a study on the synthesis and properties of new 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines. rsc.org

Functional Group Introduction via Targeted Transformations

The introduction of functional groups at specific positions of the this compound core can be achieved through various targeted transformations. One such method is the direct C-H perfluoroalkylation of quinoline derivatives. A study has shown that the 2-position of quinolines can be selectively trifluoromethylated, pentafluoroethylated, and heptafluoropropylated. acs.org This reaction proceeds at room temperature and exhibits high functional group tolerance, making it a valuable tool for late-stage functionalization. acs.org While this method focuses on the introduction of perfluoroalkyl groups, it highlights the potential for direct C-H functionalization as a means to introduce other functionalities.

Further functionalization can also be achieved through nucleophilic aromatic substitution (SNAr) reactions. For instance, the introduction of a fluorine atom at the 2-position of a pyridine (B92270) ring allows for subsequent substitution by a variety of nucleophiles under mild conditions. acs.org This two-step sequence of C-H fluorination followed by SNAr could be a viable strategy for functionalizing the this compound scaffold, assuming the appropriate reactivity and selectivity can be achieved.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. rsc.org Various MCRs have been developed for the synthesis of quinoline derivatives, showcasing the versatility of this strategy. rsc.org While specific examples focusing solely on the synthesis of this compound via MCRs are not extensively detailed in the provided context, the general principles of MCRs can be applied. For example, a one-pot, three-component reaction for the synthesis of 2-phenylquinoline (B181262) has been reported, which could potentially be adapted by using trifluoromethylated building blocks. researchgate.net The continuous development of novel MCRs holds promise for the streamlined synthesis of highly substituted this compound derivatives. rsc.org

Chemical Reactivity and Derivatization Strategies of 2 Phenyl 4 Trifluoromethyl Quinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) and Phenyl Moieties

The quinoline ring system has two aromatic rings with different reactivities towards electrophiles. The pyridine (B92270) ring is electron-deficient due to the electronegative nitrogen atom, making it less susceptible to electrophilic attack than the benzene (B151609) ring. reddit.com This deactivation is further intensified in 2-phenyl-4-(trifluoromethyl)quinoline by the powerful electron-withdrawing trifluoromethyl (-CF3) group at the C4 position. Consequently, electrophilic aromatic substitution (EAS) reactions preferentially occur on the benzenoid ring of the quinoline core.

The directing effects on the benzenoid ring (positions C5, C6, C7, and C8) lead primarily to substitution at the C5 and C8 positions, as these are the most activated sites in the quinoline system for EAS. reddit.com Halogenation and nitration are common EAS reactions explored on quinoline derivatives. For instance, metal-free halogenation of quinolines using N-halosuccinimides (NCS, NBS, NIS) has been shown to be effective, with a notable preference for the C5 position under aqueous conditions for certain derivatives. rsc.org While specific studies on the nitration of this compound are not extensively detailed, the nitration of related quinoline structures typically yields 5-nitro and 8-nitro derivatives. researchgate.net

The phenyl group at the C2 position can also undergo electrophilic substitution. As a substituent on the quinoline, the phenyl ring is activated, and electrophilic attack will be directed to its ortho and para positions. The specific outcome of an EAS reaction—whether it occurs on the quinoline's benzenoid ring or the C2-phenyl ring—would depend on the precise reaction conditions and the nature of the electrophile.

Nucleophilic Substitution Reactions Involving Activated Centers

The electron-withdrawing nature of the 4-trifluoromethyl group and the quinoline nitrogen atom makes the heterocyclic core susceptible to nucleophilic attack, particularly when a suitable leaving group is present at an activated position. A prime example of this reactivity is the derivatization of halo-substituted 2-phenyl-4-(trifluoromethyl)quinolines.

Research has demonstrated the successful application of the Buchwald-Hartwig amination reaction on 2-(aryl/heteroaryl)-6-bromo-4-(trifluoromethyl)quinolines. researchgate.net This palladium-catalyzed cross-coupling reaction allows for the substitution of the bromine atom at the C6 position with various amines. For example, heteroarylamines such as morpholine (B109124) and pyrrolidine (B122466) can be introduced at this position in good to excellent yields. researchgate.net This strategy highlights the ability to functionalize the benzenoid ring of the quinoline system via nucleophilic substitution, providing a pathway to novel amino-derivatives.

Table 1: Buchwald-Hartwig Amination of 6-Bromo-2-aryl-4-(trifluoromethyl)quinolines

Aryl Group (at C2)NucleophileProductYield (%)
PhenylMorpholine2-Phenyl-6-(morpholin-4-yl)-4-(trifluoromethyl)quinoline88
PhenylPyrrolidine2-Phenyl-6-(pyrrolidin-1-yl)-4-(trifluoromethyl)quinoline85
4-TolylMorpholine2-(4-Tolyl)-6-(morpholin-4-yl)-4-(trifluoromethyl)quinoline82
4-TolylPyrrolidine2-(4-Tolyl)-6-(pyrrolidin-1-yl)-4-(trifluoromethyl)quinoline80

Transformations of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is renowned for its exceptional chemical stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the -CF3 group highly resistant to chemical transformations under typical reaction conditions. mdpi.com Its incorporation into organic molecules often enhances metabolic stability for this reason. mdpi.com

Due to this inherent stability, derivatization strategies for this compound almost exclusively focus on other reactive sites within the molecule, such as the quinoline and phenyl rings, rather than on the transformation of the trifluoromethyl group itself. While advanced and often harsh methods for the conversion of -CF3 groups do exist in the broader field of organofluorine chemistry, they are not commonly employed for the fine-tuning of complex scaffolds like the one . Therefore, the -CF3 moiety is generally considered a stable, non-reactive functional handle that serves to modulate the electronic properties of the molecule.

Heterocycle Annulation and Fusion Reactions

Fusing additional heterocyclic rings onto the this compound framework is a powerful strategy for creating complex, polycyclic systems with novel properties. This can be achieved by introducing appropriate functional groups onto the quinoline core, which can then serve as anchor points for cyclization reactions.

Pyrazoloquinolines are a class of fused heterocycles with significant interest in medicinal chemistry. nih.gov The synthesis of a pyrazolo[3,4-b]quinoline fused to the this compound core can be envisioned through established synthetic routes. A common method involves the reaction of a 3-acyl-2-chloroquinoline derivative with hydrazine (B178648) or its derivatives.

A plausible synthetic pathway could involve the functionalization of this compound to introduce a reactive handle at the C3 position and a leaving group at C2. For instance, conversion to a 2-chloro-3-formyl-2-phenyl-4-(trifluoromethyl)quinoline intermediate would allow for subsequent condensation with hydrazine hydrate. The initial reaction would form a hydrazone, which would then undergo an intramolecular nucleophilic aromatic substitution to displace the chloride at C2, resulting in the formation of the fused pyrazole (B372694) ring. This approach provides a modular route to complex pyrazolo[3,4-b]quinoline systems. nih.gov

Similarly, the construction of pyrroloquinoline systems relies on the strategic functionalization of the quinoline scaffold. researchgate.net Several classic and modern synthetic methods can be adapted for this purpose. For example, a Fischer indole (B1671886) synthesis approach could be employed by first introducing a hydrazine moiety onto the quinoline ring, followed by condensation with a suitable ketone or aldehyde.

Alternatively, palladium-catalyzed reactions offer a versatile platform for pyrrole (B145914) ring annulation. A derivative such as 5-amino-6-bromo-2-phenyl-4-(trifluoromethyl)quinoline could serve as a key precursor. A Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization (e.g., a Larock indole synthesis variant), could effectively construct the fused pyrrole ring, leading to a pyrrolo[2,3-f]quinoline architecture. These strategies underscore the potential to build diverse and complex fused systems from the this compound template. beilstein-archives.orgnih.gov

Condensation Reactions for Schiff Base Formation

The introduction of an amino group onto the this compound core opens up a facile and highly versatile route for derivatization through the formation of Schiff bases (imines). The condensation reaction between a primary amine and an aldehyde or ketone is a robust method for creating new C=N bonds.

Specifically, 6-amino-2-phenyl-4-(trifluoromethyl)quinoline has been utilized as a precursor for the synthesis of a series of novel Schiff bases. beilstein-archives.org This aminoquinoline derivative readily reacts with various substituted salicylaldehydes in ethanol (B145695) to yield the corresponding (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenols. beilstein-archives.org These reactions proceed in high yields and provide access to compounds with extended conjugation, which often exhibit interesting photophysical properties. beilstein-archives.org The resulting Schiff bases feature an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen, contributing to their stability.

Table 2: Synthesis of Schiff Bases from 6-Amino-2-phenyl-4-(trifluoromethyl)quinoline

Aldehyde ReactantProduct NameYield (%)
Salicylaldehyde(E)-2-(((2-Phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol90
5-(diethylamino)-2-hydroxybenzaldehyde(E)-4-(diethylamino)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol89
2-hydroxy-5-methoxybenzaldehyde(E)-4-methoxy-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol80
5-bromo-2-hydroxybenzaldehyde(E)-4-bromo-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol72
2-hydroxy-5-nitrobenzaldehyde(E)-4-nitro-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol40

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insight into the chemical environment of individual atoms. For 2-Phenyl-4-(trifluoromethyl)quinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides a complete picture of the molecular structure.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their connectivity through spin-spin coupling. The spectrum of this compound is expected to show a complex pattern of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The protons of the quinoline (B57606) and phenyl rings give rise to a series of doublets, triplets, and multiplets, reflecting their coupling with adjacent protons.

The key features anticipated in the ¹H NMR spectrum include:

A singlet for the proton at the C3 position (H-3) of the quinoline ring, which lacks adjacent proton neighbors.

A set of four distinct signals for the protons on the benzo-fused portion of the quinoline ring (H-5, H-6, H-7, H-8). These protons typically appear as a series of coupled doublets and triplets.

A set of signals corresponding to the five protons of the C2-phenyl group.

Table 1: Predicted ¹H NMR Data for this compound (Note: The following table is a representative prediction based on typical chemical shifts for similar quinoline structures. Precise experimental values may vary.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-3~7.8 - 8.0Singlet (s)
Phenyl Protons~7.4 - 7.6Multiplet (m)
H-5, H-6, H-7, H-8~7.6 - 8.3Multiplets (m)

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum for this compound will display 16 distinct signals, corresponding to each unique carbon atom in the structure. The chemical shifts are influenced by the local electronic environment, with carbons attached to the electronegative nitrogen and trifluoromethyl group showing characteristic shifts.

A key diagnostic signal is that of the trifluoromethyl (CF₃) carbon. Due to coupling with the three fluorine atoms, this carbon signal appears as a distinct quartet. Research on similar trifluoromethylated quinolines reports the CF₃ carbon as a quartet with a large one-bond C-F coupling constant (¹JCF) of approximately 274.6 Hz, appearing around 123.5 ppm. beilstein-archives.org The carbon at the C4 position, directly bonded to the CF₃ group, also exhibits splitting, appearing as a quartet with a smaller coupling constant.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (C-F Coupling)
CF₃~123.5Quartet (q, ¹JCF ≈ 275 Hz)
C4~135Quartet (q)
Aromatic CH~118 - 132Singlet (s)
Aromatic Quaternary C~122 - 158Singlet (s) or Quartet (q)

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the direct observation of fluorine atoms. For this compound, the three fluorine atoms of the CF₃ group are chemically equivalent. Consequently, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. Spectroscopic data for structurally related compounds confirm this, with the singlet for the 4-CF₃ group appearing at a chemical shift of approximately -61 ppm. beilstein-archives.orgresearchgate.net This single peak is a definitive indicator of the presence of the trifluoromethyl group.

Table 3: ¹⁹F NMR Data for this compound

Fluorine AssignmentChemical Shift (δ, ppm)Multiplicity
CF₃~ -60.8 to -61.7Singlet (s)

Two-dimensional NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would show cross-peaks connecting each aromatic CH proton to its corresponding aromatic carbon, allowing for the direct assignment of all protonated carbons in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This technique is instrumental in establishing the connectivity of the entire molecular framework. For instance, an HMBC spectrum would show a correlation between the singlet proton at H-3 and the quaternary carbons at C2, C4, and C4a, confirming the substitution pattern on the pyridine (B92270) ring of the quinoline system. Correlations from the phenyl protons to the C2 carbon of the quinoline would confirm the link between the two ring systems.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. The theoretical exact mass of the protonated molecular ion [M+H]⁺ of this compound (C₁₆H₁₀F₃N) can be calculated with high precision. Experimental HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), providing unequivocal confirmation of the compound's elemental composition.

Table 4: HRMS Data for this compound

Ion FormulaIon TypeCalculated Exact Mass
C₁₆H₁₁F₃N⁺[M+H]⁺274.0838

In addition to molecular formula confirmation, the fragmentation pattern observed in the mass spectrum provides further structural evidence. Common fragmentation pathways for quinoline derivatives include the loss of small molecules or radicals. For this compound, characteristic fragmentation would likely involve the loss of the CF₃ radical or cleavage of the quinoline ring system.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile organic compounds. For quinoline and its derivatives, GC-MS analysis typically employs a capillary column, such as a DB-5MS, to achieve effective separation. The sample is introduced into the GC system, where it is vaporized and carried by an inert gas through the column. The separation is based on the differential partitioning of the analyte between the stationary phase of the column and the mobile gas phase.

Following chromatographic separation, the compound is introduced into the mass spectrometer. In the case of quinoline derivatives, electron ionization (EI) is a common method used to generate ions. researchgate.net The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the molecule. For a compound like this compound, the mass spectrum would be expected to show a prominent molecular ion peak (M•+) corresponding to its molecular weight. The fragmentation pattern would likely reveal characteristic ions corresponding to the stable quinoline and phenyl moieties. researchgate.netnih.gov Key fragment ions for the parent compound quinoline are observed at m/z values of 129, 102, 123, and 51. For this compound, additional fragments related to the loss of the trifluoromethyl group (-CF₃) or fluorine atoms would also be anticipated, aiding in its structural confirmation.

Table 1: Typical GC-MS Parameters for Quinoline Analysis

Parameter Value
Column DB-5MS (30 m x 0.25 mm x 0.5 µm)
Inlet Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium (1.0 mL/min)
Oven Program 90°C (2 min), then 20°C/min to 260°C (3 min)

Data based on typical conditions for quinoline analysis.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is utilized to study the electronic transitions within a molecule. The absorption spectra of trifluoromethylated quinoline derivatives typically exhibit transitions within the 250–500 nm range. nih.gov Electronic transitions observed in the ultraviolet region are generally attributed to π → π* transitions originating from the heterocyclic quinoline ring system. nih.govbeilstein-archives.org

In a study of a closely related Schiff base derivative, (E)-2-(((2-Phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol, the influence of solvent polarity on the absorption maxima was observed. nih.govbeilstein-archives.org This solvatochromic effect provides insight into the nature of the electronic transitions and the interaction of the molecule with its environment. Transitions occurring at wavelengths above 350 nm in these derivatives are often assigned to n → π* transitions, which can be associated with intramolecular charge-transfer (ICT) characteristics. nih.gov The data suggests that the core structure of this compound is the primary contributor to these absorption properties.

Table 2: UV-Vis Absorption Maxima (λabs) for a this compound Derivative in Various Solvents

Solvent Absorption Maxima (λabs) (nm)
Chloroform (CHCl₃) 370
Methanol (MeOH) 365
Dimethyl Sulfoxide (B87167) (DMSO) 375

Data is for the related compound (E)-2-(((2-Phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol. beilstein-archives.org

Fluorescence and Photoluminescence Spectroscopy

Fluorescence spectroscopy provides information about the emission properties of a molecule after it has been excited by absorbing light. Derivatives of this compound have demonstrated interesting photoluminescence behavior. nih.gov For instance, the Schiff base derivative (E)-2-(((2-Phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol emits light in the 450-550 nm region, with the exact emission wavelength being dependent on the polarity of the solvent. beilstein-archives.org This behavior is characteristic of molecules where the excited state is more polar than the ground state, leading to stabilization by polar solvents and a corresponding shift in the emission energy. The emission spectra of such quinoline derivatives are often attributed to the greater electronic conjugation provided by the molecular structure. beilstein-archives.org

Quantum Yield Determination

The fluorescence quantum yield (Φf) is a critical measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For derivatives of this compound, quantum yields have been shown to vary significantly with the solvent environment. nih.gov In a study of related Schiff bases, low to good quantum yield values were recorded, indicating that the molecular structure is conducive to radiative decay from the excited state. nih.gov The highest quantum efficiencies were observed in more polar solvents like Methanol and DMSO, which can stabilize the excited state and enhance emission. beilstein-archives.org

Table 3: Fluorescence Quantum Yields (Φf) for this compound Derivatives in Various Solvents

Solvent Quantum Yield (Φf) Range
Chloroform (CHCl₃) 0.12 – 0.80
Methanol (MeOH) 0.13 – 0.85
Dimethyl Sulfoxide (DMSO) 0.20 – 0.75

Data represents the range observed for a series of (E)-2-(((2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenols. nih.gov

Stokes Shift Analysis

The Stokes shift is the difference in energy (or wavelength/wavenumber) between the position of the absorption maximum and the emission maximum. A large Stokes shift is often a desirable characteristic for fluorescent probes and materials. nih.gov For derivatives of this compound, a significant dependence of the Stokes shift on solvent polarity has been documented. nih.gov Higher Stokes shift values were observed in more polar solvents such as DMSO and Methanol compared to the less polar Chloroform. beilstein-archives.org This phenomenon, known as positive solvatochromism, arises from a larger difference in the dipole moment between the ground and excited states, with the excited state being significantly stabilized by polar solvent molecules. mdpi.com

Table 4: Stokes Shifts for this compound Derivatives in Various Solvents

Solvent Stokes Shift (nm) Range
Chloroform (CHCl₃) 59 – 85
Methanol (MeOH) 65 – 130
Dimethyl Sulfoxide (DMSO) 65 – 150

Data represents the range observed for a series of (E)-2-(((2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenols. nih.govbeilstein-archives.org

Time-Resolved Spectroscopy

Time-resolved spectroscopy encompasses a range of techniques used to study the dynamics of excited states and short-lived chemical species. These methods are essential for understanding the pathways of energy dissipation following photoexcitation, including fluorescence, intersystem crossing, and non-radiative decay.

Laser Flash Photolysis and Transient Absorption Spectroscopy

Laser flash photolysis is a powerful technique for generating and studying transient species with lifetimes in the nanosecond to millisecond range. nih.gov The method involves exciting a sample with a short, intense laser pulse, creating a population of molecules in an excited state. researchgate.net A second light beam is then passed through the sample to record the transient absorption spectrum, which is the difference in absorbance before and after the laser flash. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. While a crystal structure for this compound itself is not described in the reviewed literature, crystallographic data for a closely related Schiff base derivative, (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol, provides valuable structural information about the core moiety. beilstein-archives.org

Analysis of this derivative reveals that the this compound framework possesses distinct conformational features in the solid state. The compound crystallizes in the monoclinic P2₁/c space group. beilstein-archives.org A key structural parameter is the dihedral angle between the phenyl group at the C2-position and the quinoline ring system, which was determined to be 18.1°. This non-zero angle indicates that the two aromatic systems are not coplanar, adopting a twisted conformation in the crystal lattice. This deviation from planarity can influence the molecule's packing, electronic properties, and intermolecular interactions.

Table 1: Crystallographic Data for (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol beilstein-archives.org
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Dihedral Angle (Phenyl-Quinoline)18.1°

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of a molecule. Although a fully assigned experimental spectrum for this compound is not available in the cited literature, the expected vibrational modes can be predicted based on the analysis of structurally similar compounds, such as other substituted quinolines and trifluoromethylated aromatic systems. ias.ac.inresearchgate.netbjp-bg.com

The vibrational spectrum is expected to be dominated by several characteristic bands:

C-F Vibrations : The trifluoromethyl (CF₃) group gives rise to strong, characteristic absorption bands in the IR spectrum. Symmetric and antisymmetric C-F stretching vibrations are typically observed in the 1100–1350 cm⁻¹ region. ias.ac.inbjp-bg.com

Aromatic Ring Vibrations : The quinoline and phenyl rings will exhibit a series of C=C and C=N stretching vibrations in the 1400–1650 cm⁻¹ range. researchgate.net Aromatic C-H stretching modes are expected to appear above 3000 cm⁻¹.

Skeletal and Bending Modes : C-H in-plane and out-of-plane bending vibrations for both aromatic systems occur in the fingerprint region (below 1400 cm⁻¹). bjp-bg.com The ring breathing mode of the quinoline nucleus, a collective vibration of the entire ring system, also contributes to the Raman spectrum, often appearing around 1030-1040 cm⁻¹. ias.ac.inresearchgate.net

Table 2: Expected Characteristic Vibrational Frequencies for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Reference
Aromatic C-H Stretch> 3000 bjp-bg.com
Aromatic C=C / C=N Stretch1400 - 1650 researchgate.net
C-F Stretch (CF₃ group)1100 - 1350 ias.ac.inbjp-bg.com
C-H In-Plane Bending990 - 1430 bjp-bg.com
C-H Out-of-Plane Bending670 - 900 bjp-bg.com

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability of a compound by measuring its mass change as a function of temperature. While direct TGA data for this compound was not found, studies on related α-trifluoromethylated quinolines and other heterocyclic systems provide strong indications of its likely thermal behavior. beilstein-archives.orgnih.gov

The presence of a trifluoromethyl group, a strong electron-withdrawing substituent, is known to significantly increase the metabolic and thermal stability of organic molecules. beilstein-archives.orgresearchgate.net Research on 6-amino-4-(trifluoromethyl)quinolines, which are synthetic precursors, has highlighted their high thermal stability. beilstein-archives.org Furthermore, a study of another α-trifluoromethylated quinoline derivative showed it to be stable up to 90 °C, above which a slow endothermic decomposition begins. nih.gov This suggests that this compound likely possesses considerable thermal stability, a valuable property for applications in materials science and pharmacology where resistance to degradation at elevated temperatures is required.

Table 3: Thermal Stability Data for Related Trifluoromethylated Quinolines
CompoundReported Thermal BehaviorReference
6-Amino-4-(trifluoromethyl)quinolinesReported to have high thermal stability beilstein-archives.org
α-Trifluoromethylated quinoline derivative (Iso-CF₃)Stable up to 90 °C, with decomposition above this temperature nih.gov

Computational and Theoretical Investigations of 2 Phenyl 4 Trifluoromethyl Quinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These theoretical methods provide insights into molecular geometry, stability, reactivity, and spectroscopic characteristics, complementing and often predicting experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For 2-Phenyl-4-(trifluoromethyl)quinoline, DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to determine its most stable three-dimensional conformation, a process known as geometry optimization. This calculation minimizes the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles between the phenyl and quinoline (B57606) rings. The resulting optimized structure provides key data on the planarity or torsion of the molecule, which influences its electronic and physical properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. For this compound, this analysis would reveal the distribution of electron density in these key orbitals, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies (Note: The following data is illustrative and not based on actual experimental or computational results for this compound.)

ParameterEnergy (eV)
HOMO Energy-6.50
LUMO Energy-1.80
HOMO-LUMO Gap (ΔE)4.70

Natural Bonding Orbital (NBO) Analysis for Charge Delocalization

Natural Bonding Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. By examining the interactions between filled (donor) and vacant (acceptor) orbitals, NBO analysis quantifies the stabilization energy (E(2)) associated with these interactions. For this compound, this analysis would elucidate the intramolecular charge transfer from donor NBOs to acceptor NBOs, providing a deeper understanding of the electronic delocalization across the quinoline and phenyl ring systems and the influence of the trifluoromethyl group.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations are widely used to predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can be performed. These predicted spectra are invaluable for interpreting and assigning experimental data. For this compound, calculated IR frequencies would correspond to the vibrational modes of its functional groups, while predicted UV-Vis absorption maxima would relate to the electronic transitions between molecular orbitals.

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding how molecules pack in the solid state, which in turn influences their physical properties such as melting point and solubility.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal. By mapping properties like dnorm (normalized contact distance) onto this surface, close intermolecular contacts can be identified and color-coded, with red spots typically indicating hydrogen bonds and other close contacts.

Analysis of Hydrogen Bonding and π-π Stacking Interactions in Crystal Packing

The supramolecular architecture of crystalline solids is significantly governed by non-covalent interactions, including hydrogen bonds and π-π stacking. In the context of this compound and its derivatives, computational studies are pivotal in elucidating the nature and strength of these interactions, which dictate the crystal packing and, consequently, the material's properties.

While a specific crystallographic study for the unsubstituted this compound is not extensively detailed in available literature, analysis of closely related structures provides significant insight. For instance, the crystal structure of (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol reveals crucial conformational features. In this derivative, the dihedral angle between the phenyl group at the C2 position and the quinoline ring system is found to be 18.1°. This non-coplanar orientation is a common feature in 2-phenyl substituted quinolines and influences how the molecules arrange themselves in a crystal lattice. Such twisting can modulate the extent of π-π stacking interactions.

Computational methods, particularly Hirshfeld surface analysis, are instrumental in quantifying the intermolecular contacts within a crystal. This technique maps the electron distribution to define a surface around the molecule, allowing for the visualization and quantification of different types of intermolecular interactions. For quinoline derivatives, Hirshfeld analysis often reveals that the crystal packing is dominated by H···H, C···H, and π-π stacking contacts. The presence of the trifluoromethyl group introduces the possibility of C–H···F and F···F interactions, which, although weak, can collectively contribute to the stability of the crystal structure.

The π-π stacking interactions are a characteristic feature of aromatic systems like quinoline. In layered crystal structures, pairs of quinoline rings from adjacent molecules can lie parallel and overlap, with mean separations typically around 3.4 Å, which is characteristic of stabilizing π-π interactions. The relative orientation (e.g., parallel-displaced or T-shaped) and the centroid-to-centroid distance are key parameters determined from computational models and crystallographic data that define the strength of these interactions. The electron-withdrawing nature of the trifluoromethyl group can influence the quadrupole moment of the quinoline ring, thereby modulating the geometry and energy of these stacking interactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful computational lens to explore the conformational landscape and dynamic behavior of molecules like this compound over time. Although specific MD studies exclusively focused on this compound are not widely reported, the methodology has been extensively applied to related quinoline and quinazoline (B50416) derivatives, providing a clear framework for such an investigation. nih.govsemanticscholar.org

An MD simulation would typically begin by placing the molecule in a simulation box, often solvated with water or another appropriate solvent, to mimic condensed-phase conditions. The system's evolution is then simulated by solving Newton's equations of motion for each atom, using a force field (like Amber or OPLS) that defines the potential energy of the system. semanticscholar.org Simulations are run for nanoseconds or longer to allow the molecule to explore its accessible conformations.

Key analyses performed on the resulting trajectory include:

Root Mean Square Fluctuation (RMSF): This calculates the fluctuation of individual atoms or residues around their average positions. For this compound, RMSF analysis would highlight the flexibility of the phenyl and trifluoromethyl groups relative to the more rigid quinoline core.

Radius of Gyration (RoG): This parameter measures the compactness of the molecule. Changes in RoG over the simulation can indicate conformational transitions, such as unfolding or significant reorientation of substituent groups.

For this compound, MD simulations could provide critical insights into the rotational barrier between the phenyl ring and the quinoline core, quantifying the energetic landscape that governs their dihedral angle. This dynamic behavior is crucial for understanding how the molecule interacts with its environment, including potential biological targets or material surfaces. nih.gov

The interaction of quinoline-based molecules with surfaces is critical for applications in areas such as catalysis, corrosion inhibition, and sensor technology. While MD simulations are a suitable tool for studying these phenomena, much of the foundational computational work in this area relies on Density Functional Theory (DFT) to first establish the energetic and electronic fundamentals of adsorption.

A notable DFT study investigated the adsorption of the parent quinoline molecule on various metal surfaces, including Pt(111), Pd(111), and Rh(111). nih.gov Such studies calculate the adsorption energies for different molecular orientations and binding sites on the surface (e.g., top, bridge, hollow sites). For quinoline, adsorption was found to be most favorable at di-bridge sites on all three metals, with the molecule lying parallel to the surface to maximize the interaction between its π-system and the metal's d-orbitals. nih.gov The study revealed that Rhodium (Rh) exhibited the highest adsorption energies, indicating the strongest interaction. nih.gov

Extrapolating from this, a computational study of this compound adsorption would be significantly more complex. The presence of the bulky phenyl and trifluoromethyl groups would introduce steric effects that influence the preferred adsorption geometry. MD simulations could be employed to model the dynamic process of adsorption from a solvent onto a surface, capturing the influence of temperature and solvent molecules on the final binding mode. The binding energies between the inhibitor molecule and the surface can be calculated to quantify the strength of adsorption. Such simulations, often performed on iron (Fe) surfaces in the context of corrosion inhibition, can reveal whether the molecule adsorbs in a flat-lying or tilted orientation and how substituents contribute to the stability of the protective film. researchgate.net

Prediction of Optical and Electronic Properties

Molecules with extended π-conjugated systems and significant charge asymmetry often exhibit nonlinear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. This compound possesses features of a donor-π-acceptor (D-π-A) system, where the phenyl group can act as an electron donor and the trifluoromethyl-substituted quinoline core acts as an electron acceptor. This electronic arrangement is conducive to large NLO responses.

Computational chemistry, particularly DFT, is a standard method for predicting the NLO properties of molecules. physchemres.org The key parameters are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These properties describe how the electron cloud of a molecule is distorted by an external electric field.

The calculations are typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)). journaleras.com The total polarizability and hyperpolarizability are calculated from the individual tensor components obtained from the Gaussian output using the following equations:

Average Polarizability (α): α = (αxx + αyy + αzz) / 3

Total First Hyperpolarizability (βtot): βtot = [(βx)2 + (βy)2 + (βz)2]1/2 where βi = βiii + βijj + βikk

Table 1: Calculated NLO Properties of a Related Trifluoromethylated Heterocycle.
CompoundMethodDipole Moment (μ) [Debye]Polarizability (α) [x 10-24 esu]Hyperpolarizability (β) [x 10-32 esu]Reference
5-(Trifluoromethyl)pyridine-2-thiolB3LYP/6-311+G(d,p)4.0114.61318.78 journaleras.com

The electronic properties and NLO response of this compound are intrinsically linked to its capacity for intramolecular charge transfer (ICT). This phenomenon can be effectively characterized by analyzing the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

DFT calculations are used to determine the energies and spatial distributions of these orbitals. nih.gov

HOMO: Represents the ability of a molecule to donate electrons. In a D-π-A system, the HOMO is typically localized on the electron-donating fragment.

LUMO: Represents the ability to accept electrons and is generally localized on the electron-accepting fragment.

For this compound, it is expected that the HOMO's electron density would be predominantly located on the phenyl ring, while the LUMO's density would be concentrated on the electron-deficient quinoline ring, particularly influenced by the strongly electron-withdrawing trifluoromethyl group. The spatial separation of the HOMO and LUMO is a clear indicator of charge transfer upon electronic excitation.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a critical parameter. A smaller energy gap generally correlates with higher molecular reactivity, greater polarizability, and enhanced NLO properties. researchgate.net This is because a smaller gap facilitates the electronic transition from the ground state to an excited state with significant charge transfer character. Computational studies on related quinoxaline (B1680401) donor-acceptor systems have shown that introducing electron-withdrawing groups like trifluoromethyl effectively stabilizes (lowers the energy of) the LUMO, thereby reducing the HOMO-LUMO gap and red-shifting the absorption spectrum. researchgate.net This orbital engineering is a key strategy in designing molecules with tailored electronic and optical properties.

Molecular Docking Studies

Molecular docking simulations have been employed to elucidate the binding mode and interactions of this compound derivatives with protein active sites. These computational studies are crucial in understanding the structural basis of molecular recognition and guiding the design of new compounds. A notable investigation focused on a series of 2-anilinoquinoline derivatives, which share the core scaffold of this compound, to explore their interactions with the kinase domain of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1). nih.gov

One particular derivative, N-(4-(piperazin-1-yl)phenyl)-4-(trifluoromethyl)quinolin-2-amine, demonstrated significant interactions within the SGK1 active site. nih.gov The docking analysis revealed that the quinoline core of the compound anchors itself within the ATP-binding pocket of the kinase. The nitrogen atom of the quinoline ring is predicted to form a crucial hydrogen bond with the backbone amide of a key amino acid residue in the hinge region of the kinase. This type of interaction is a common feature for many kinase inhibitors and is essential for stabilizing the ligand-protein complex.

The trifluoromethyl group at the 4-position of the quinoline ring is predicted to engage in favorable interactions within a hydrophobic pocket of the active site. The phenyl group at the 2-position, along with its substituent, extends into the solvent-exposed region of the active site, where it can form additional interactions. In the case of N-(4-(piperazin-1-yl)phenyl)-4-(trifluoromethyl)quinolin-2-amine, the piperazinylphenyl moiety is positioned to interact with residues at the entrance of the active site. nih.gov

The stability of the docked complex is further enhanced by a network of van der Waals and hydrophobic interactions between the ligand and the surrounding amino acid residues. These interactions collectively contribute to the binding affinity of the compound for the SGK1 active site. The molecular details gleaned from these docking studies provide a rational framework for the structure-activity relationships observed in this class of compounds and offer a roadmap for the design of future derivatives with improved binding characteristics. nih.govnih.gov

Table 1: Predicted Interactions of a 2-Anilino-4-(trifluoromethyl)quinoline Derivative with the SGK1 Active Site

Interacting Ligand MoietyProtein Residue(s)Type of Interaction
Quinoline NitrogenHinge Region ResidueHydrogen Bond
Trifluoromethyl GroupHydrophobic PocketHydrophobic Interaction
Phenyl and SubstituentEntrance of Active Sitevan der Waals Forces
Entire LigandSurrounding ResiduesHydrophobic Interactions

Applications in Advanced Materials Science

Liquid Crystalline Materials Development

The investigation of 2-phenyl-4-(trifluoromethyl)quinoline derivatives has revealed their potential in the formulation of novel liquid crystalline materials. The inherent rigidity of the quinoline (B57606) ring system provides a suitable scaffold for the design of mesogenic molecules.

Mesophase Characterization and Thermal Transitions

Research into derivatives of this compound has demonstrated the formation of liquid crystal phases. For instance, a series of 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl)quinolines has been synthesized and their mesomorphic properties evaluated. In this series, the compound 2-(4-(phenylethynyl)phenyl)-6-(phenylethynyl)-4-(trifluoromethyl)quinoline exhibited a monotropic nematic mesophase. researchgate.net This indicates that a liquid crystalline phase is formed only upon cooling from the isotropic liquid state and not during heating from the solid crystal phase. The nematic phase is characterized by long-range orientational order of the molecules, but no positional order.

The thermal transitions of these materials are typically characterized using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). DSC measurements provide information on the temperatures and enthalpy changes associated with phase transitions, such as crystal-to-mesophase and mesophase-to-isotropic liquid transitions. POM allows for the visual identification of different liquid crystal phases based on their unique optical textures. For the aforementioned 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl)quinoline series, while the longest derivative showed a narrow liquid crystal window, other shorter derivatives only displayed a direct transition from the crystal phase to the isotropic liquid state. researchgate.net

Thermal Transition Data for a this compound Derivative
CompoundPhase TransitionTemperature (°C)Enthalpy (kJ/mol)
2-(4-(phenylethynyl)phenyl)-6-(phenylethynyl)-4-(trifluoromethyl)quinolineCrystal to Isotropic (Heating)Data Not AvailableData Not Available
Isotropic to Nematic (Cooling)Data Not AvailableData Not Available
Nematic to Crystal (Cooling)Data Not AvailableData Not Available

Influence of Molecular Structure on Liquid Crystal Behavior

The presence of the trifluoromethyl (CF3) group is particularly noteworthy. As a bulky and highly electronegative substituent, it can influence molecular packing and intermolecular forces. The CF3 group can enhance the thermal stability of liquid crystalline materials and affect the type of mesophase formed. mdpi.com

Studies on related quinoline-based liquid crystals have shown that increasing the length of the molecule, for instance by introducing phenylethynyl moieties, can promote the formation of mesophases. researchgate.net The extended, more anisotropic molecular shape facilitates the alignment necessary for liquid crystal ordering. In the case of the 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl)quinolines, the nematic behavior was found to be primarily dependent on the molecular length. researchgate.net Furthermore, the torsional angles between the quinoline core and the aryl groups at the 2-position can play a role in the crystallization process. researchgate.net

Organic Optoelectronic Devices

The electronic properties of the this compound scaffold suggest its potential utility in organic optoelectronic devices. The combination of the electron-deficient quinoline ring, further accentuated by the trifluoromethyl group, and the phenyl group can facilitate charge transport and influence photophysical properties.

Organic Light-Emitting Diodes (OLEDs) as Luminophores or Electron Transport Layers

While specific studies detailing the use of this compound as a primary luminophore or electron transport material in OLEDs are not widely reported, the properties of its constituent parts suggest potential applications. Quinoline derivatives are known to be utilized in OLEDs. The trifluoromethyl group is often incorporated into organic electronic materials to enhance electron transport properties and improve device stability. The strong electron-withdrawing nature of the CF3 group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which can facilitate electron injection and transport.

Derivatives of this compound could potentially be engineered to act as host materials for phosphorescent emitters or as electron-transporting layers in OLED devices. Their high thermal stability, a characteristic often associated with fluorinated compounds, would also be advantageous for device longevity.

Organic Photovoltaic (OPV) Devices

In the realm of organic photovoltaics, materials with good electron-accepting and transporting properties are crucial for efficient charge separation and collection. The electron-deficient nature of the this compound core makes it a candidate for investigation as an acceptor material in OPV devices. In a typical bulk heterojunction OPV, an electron donor and an electron acceptor material are blended together. Upon light absorption, excitons are generated and subsequently dissociate at the donor-acceptor interface, with the electron being transferred to the acceptor and the hole to the donor.

The suitability of this compound derivatives for this application would depend on their LUMO energy level alignment with the HOMO (Highest Occupied Molecular Orbital) of a suitable donor material, as well as their charge carrier mobility and film-forming properties. Further research and device fabrication would be necessary to validate their performance in OPV applications.

Photobiological Dyes and Photoactive Materials

Derivatives of this compound have shown significant promise as photobiological dyes and photoactive materials. Their inherent fluorescence and the ability to generate reactive oxygen species (ROS) upon irradiation make them attractive for various biomedical and materials science applications.

Schiff base derivatives of this compound, such as (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol, have been synthesized and their photophysical properties extensively studied. These compounds exhibit fluorescence with quantum yields varying depending on the solvent and substituents. For example, in chloroform, fluorescence quantum yields (Φf) can be significant.

These derivatives have also demonstrated good photostability, which is a critical attribute for any material intended for applications involving prolonged light exposure. Furthermore, they have been shown to be capable of generating singlet oxygen (¹O₂), a type of reactive oxygen species, upon irradiation. This property is the basis for photodynamic therapy (PDT), a medical treatment that uses a photosensitizer, light, and oxygen to kill cancer cells and other diseased cells. The good photostability and the capacity for ROS generation highlight the potential of these compounds in photobiological applications.

Photophysical Data for a this compound Schiff Base Derivative
CompoundSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Fluorescence Quantum Yield (Φf)
(E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenolCHCl₃Data Not AvailableData Not Available59-850.12–0.80
DMSOData Not AvailableData Not Available65-1500.20–0.75
MeOHData Not AvailableData Not Available65-1300.13–0.85

Photostability Studies

Photostability is a critical parameter for organic molecules used in materials that are exposed to light, such as dyes and optical materials. The degradation of a dye molecule can be accelerated by photogenerated singlet oxygen (¹O₂), making photostability a key indicator of a material's durability. researchgate.net

Studies have been conducted on Schiff base derivatives of this compound, specifically on compounds like (E)-2-(((2-Phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol. These derivatives have demonstrated good photostability when subjected to white-light LED irradiation. In experiments, solutions of these compounds in dimethyl sulfoxide (B87167) (DMSO) were irradiated, and their stability was monitored by observing changes in their UV-vis absorption spectra over time. The results indicated that the compounds remained largely intact, highlighting their potential for use in applications requiring robust photoactive dyes. researchgate.net

Table 1: Photostability of this compound Derivative

Compound Irradiation Conditions Solvent Duration Result

Singlet Oxygen (¹O₂) and Reactive Oxygen Species (ROS) Generation Properties of Dyes

The ability of a molecule to generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂), upon light irradiation is a valuable property for applications like photodynamic therapy and photocatalysis. researchgate.net ROS are highly reactive chemical species; singlet oxygen, in particular, is a key cytotoxic agent in photodynamic therapy. researchgate.netuvabsorber.com

Derivatives of this compound have been evaluated for their capacity to generate singlet oxygen. The moderate generation of singlet oxygen has been observed in studies involving Schiff base derivatives in a DMSO solution. researchgate.net This suggests that while these compounds can act as photosensitizers, their efficiency may be influenced by the formation of other reactive oxygen species, such as hydroxyl and superoxide (B77818) radicals, which were not identified in the specific photooxidation assays used. researchgate.netdocumentsdelivered.com The demonstrated ability to generate ¹O₂ under irradiation, combined with their good photostability, positions these quinoline-based dyes as potential candidates for photobiological applications. researchgate.net

Polymerization Catalysis and Photoinitiators

Recent research has identified α-trifluoromethylated quinolines as a novel class of photoinduced-electron transfer (PET) donors that can be effectively used to initiate radical polymerizations. nih.gov These compounds offer the advantage of being both safe and storable, even within a monomer solution, without losing their efficiency over several months. nih.gov

Electron Donor Properties for Radical Polymerizations

In the context of photopolymerization, α-trifluoromethylated quinolines function as both the photosensitizer and the electron transfer (ET) donor. nih.gov Unlike traditional two-component initiator systems (like Norrish Type II), these quinoline derivatives can directly reduce the monomer upon photo-excitation without the need for a separate initiating component or synergist. uvabsorber.comnih.gov The quinoline moiety, known for its ability to attract electrons, combined with other structural features, can be tailored to create effective electron donor-acceptor systems. rsc.org This dual-role capability simplifies the formulation of photocurable resins and enhances their stability. nih.gov

Studies have shown that α-trifluoromethylated quinolines can efficiently initiate the polymerization of monomers like ethyl methylacrylate (EMA), leading to the formation of very long polymer chains. nih.gov This efficiency highlights their potential as a new class of storable and safe photoinitiators. nih.gov

Mechanistic Studies of Electron Transfer Processes in Polymerization

The mechanism of polymerization initiation by α-trifluoromethylated quinolines involves a photoinduced electron transfer process. nih.gov Upon absorption of a photon, the quinoline derivative enters an excited state. In this state, it can transfer an electron directly to a monomer molecule. nih.gov

This single-electron transfer (SET) event results in the formation of two radical species: a radical cation from the quinoline initiator and a radical anion from the monomer. nih.govmdpi.com For instance, in the polymerization of ethyl methylacrylate (EMA), the process begins with the formation of the quinoline radical and an EMA-H• radical. nih.gov Both of these newly formed radicals are capable of initiating the radical polymerization process by adding to monomer units, thereby propagating the polymer chain. nih.gov This mechanism is distinct from conventional systems that often rely on a co-initiator to generate the initiating radicals. acs.org The direct interaction between the excited quinoline derivative and the monomer streamlines the initiation step of the polymerization. nih.gov

Conclusion and Future Research Perspectives

Summary of Key Research Findings

Research into 2-Phenyl-4-(trifluoromethyl)quinoline and its derivatives has unveiled a scaffold with significant potential across various scientific domains. A primary focus of investigation has been its biological activity. Studies have consistently shown that quinoline (B57606) derivatives exhibit a wide range of pharmacological effects, including antibacterial, antifungal, antimalarial, and anticancer properties. derpharmachemica.com The incorporation of a trifluoromethyl group, as seen in the subject compound, has been noted to significantly enhance the antifungal activity of certain derivatives. researchgate.net

Specifically, derivatives of 2-(trifluoromethyl)quinolin-4-amine (B175998) have been designed and synthesized as potent antitumor agents. researchgate.net Some of these compounds have demonstrated significant inhibitory activity against various cancer cell lines, with evidence suggesting they can induce apoptosis and cause cell cycle arrest at the G2/M phase. researchgate.netnih.gov The 2-anilinoquinoline scaffold containing a trifluoromethyl group has been identified as a promising basis for developing anticancer drugs, with some compounds showing efficacy in xenograft mouse models with minimal toxicity. nih.gov Beyond oncology, quinoline derivatives are recognized as important structures in the development of drugs for a broad spectrum of biological activities. derpharmachemica.comresearchgate.net Furthermore, novel quinoline-triazole conjugates have been synthesized and characterized, with evaluations of their antibacterial and antioxidant activities shedding light on their potential pharmacological applications. tandfonline.com

Identification of Remaining Challenges in Synthesis and Characterization

Despite the promising activities of this compound derivatives, their synthesis and characterization present ongoing challenges. Traditional methods for synthesizing the quinoline core, such as the Skraup, Doebner-Von Miller, and Friedlander syntheses, often suffer from drawbacks like the need for drastic reaction conditions, the use of hazardous acids, and resulting in poor yields. derpharmachemica.com

Modern synthetic strategies have sought to overcome these limitations. For instance, the Sonogashira cross-coupling reaction has been employed to synthesize novel 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl)quinolines, but the yields can be variable (42–88%). researchgate.net Similarly, copper-mediated intramolecular oxidative cyclization of N-(2-alkenylaryl) enamines has been developed as an efficient route to 2-trifluoromethylquinolines. researchgate.netmdpi.com However, achieving high yields, controlling regioselectivity, and developing environmentally benign, metal-free conditions remain significant hurdles for large-scale and diverse production. researchgate.net

The characterization of these complex heterocyclic systems requires a comprehensive suite of analytical techniques. Researchers consistently rely on detailed spectral analysis, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR), and mass spectrometry to fully confirm the structures of newly synthesized compounds. tandfonline.combeilstein-archives.org The presence of isomers and the need for unambiguous structural confirmation necessitate these rigorous characterization methods. beilstein-archives.org

Emerging Opportunities in Materials Science Applications

The unique structural and photophysical properties of the this compound scaffold are opening new avenues in materials science. Research has demonstrated the potential of these compounds in the development of advanced materials, particularly liquid crystals (LCs). researchgate.net A study on a series of 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl)quinolines revealed that specific derivatives can display monotropic nematic mesophases. researchgate.net This behavior was found to be highly dependent on the molecular length of the compound, highlighting the potential for tuning material properties through targeted chemical synthesis. researchgate.net

Furthermore, the investigation of trifluoromethylated quinoline-phenol Schiff bases has pointed towards possible future applications in material sciences due to their photophysical and photostability properties. beilstein-archives.org These findings suggest that the rigid, aromatic core of the quinoline system, combined with the electronic effects of the phenyl and trifluoromethyl substituents, can be exploited to create novel materials with tailored optical and electronic characteristics for use in displays, sensors, and other advanced technologies.

Directions for Advanced Computational and Theoretical Studies

Computational chemistry offers powerful tools to accelerate the discovery and optimization of this compound derivatives. Existing research has already laid a foundation for the utility of these methods. Quantitative Structure-Activity Relationship (QSAR) studies have been performed on related 2-phenyl-4-quinoline-carbinolamine antimalarials to correlate their electronic features with biological activity, providing a model for designing more potent agents. nih.gov

Future computational work could expand significantly on these initial studies. Density Functional Theory (DFT) calculations, which have been used to evaluate the antioxidative properties of quinoline-triazole conjugates, can be more broadly applied to predict a range of molecular properties, including reactivity, electronic structure, and spectral characteristics. tandfonline.com Molecular docking and molecular dynamics simulations are particularly promising for drug discovery applications. These techniques have been used to study how quinazolinone derivatives bind to enzyme active sites, such as the Epidermal Growth Factor Receptor (EGFR), providing crucial insights into their mechanism of action as anticancer agents. nih.gov

Advanced computational studies could focus on:

Virtual Screening: High-throughput virtual screening of large compound libraries to identify new derivatives with high predicted affinity for specific biological targets.

Mechanism of Action Studies: Using molecular dynamics to simulate the interaction of these compounds with target proteins over time, elucidating binding stability and mechanism of inhibition.

ADME/Tox Prediction: Developing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new derivatives, helping to prioritize candidates with favorable drug-like profiles.

These theoretical approaches, when used in concert with synthetic chemistry and biological testing, can guide the rational design of novel this compound derivatives with enhanced efficacy and specificity for therapeutic and materials science applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.